1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one
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Overview
Description
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and a substituted ethanone group, which collectively contribute to its distinctive properties.
Preparation Methods
The synthesis of 1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine ring.
Attachment of the Ethanone Group: The final step involves the addition of the ethanone group through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine or piperidine moieties are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one can be compared with similar compounds, such as:
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone: This compound has a similar structure but contains an indole moiety instead of a methylphenyl group.
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone: This compound features a methoxy group in place of the methylphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-16-13-21-20(22-14-16)25-18-7-9-23(10-8-18)19(24)12-17-6-4-5-15(2)11-17/h4-6,11,13-14,18H,3,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUSENWMPJSUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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